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For Researchers, Scientists, and Drug Development Professionals

Foreword
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in

natural products and its role as a versatile building block in the synthesis of novel therapeutic

agents.[1][2] Its three-dimensional structure allows for a thorough exploration of chemical

space, making it an invaluable component in the design of compounds with specific biological

activities.[1] This guide provides a comprehensive technical overview of a specific derivative,

N-ethyl-1-methylpyrrolidin-3-amine, focusing on its chemical properties, synthesis, analytical

characterization, and potential applications, particularly in the realm of drug discovery.

Section 1: Core Molecular Attributes
N-ethyl-1-methylpyrrolidin-3-amine is a saturated heterocyclic compound featuring a

pyrrolidine ring substituted at the 1-position with a methyl group and at the 3-position with an

ethylamino group. The presence of a stereocenter at the 3-position means the molecule can

exist as two enantiomers, (3R)- and (3S)-N-ethyl-1-methylpyrrolidin-3-amine.

Molecular and Physicochemical Properties
The fundamental properties of N-ethyl-1-methylpyrrolidin-3-amine are summarized in the

table below. The data for the (3R)-enantiomer is specifically noted where available.
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Property Value Source(s)

Molecular Formula C₇H₁₆N₂ [3]

Molecular Weight 128.22 g/mol

Monoisotopic Mass 128.13135 Da [3]

CAS Number
1609356-50-4 ((3R)-

enantiomer)

Predicted XlogP 0.4 [3]

Appearance
Expected to be a liquid at room

temperature

Boiling Point

Not specified; lower aliphatic

amines are typically liquids at

room temperature

Solubility

Expected to be soluble in

water and organic solvents like

alcohol, benzene, and ether

Note: The molecular weight was calculated based on the molecular formula. Predicted XlogP is

a measure of lipophilicity.

Structural Representation
Caption: 2D structure of N-ethyl-1-methylpyrrolidin-3-amine.

Section 2: Synthesis and Chemical Reactivity
While a specific, detailed protocol for the synthesis of N-ethyl-1-methylpyrrolidin-3-amine is

not readily available in peer-reviewed literature, its synthesis can be conceptualized through

established methods for preparing substituted 3-aminopyrrolidines.

Retrosynthetic Analysis and Potential Synthetic Routes
A common strategy involves the use of chiral starting materials to ensure stereochemical

control. One plausible approach is the reductive amination of a suitable ketone precursor.
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Caption: Retrosynthetic analysis for N-ethyl-1-methylpyrrolidin-3-amine.

A likely synthetic pathway involves the following steps:

N-methylation of a suitable 3-hydroxypyrrolidine precursor: For instance, (3R)-pyrrolidin-3-ol

can be reacted with formaldehyde and hydrogen over a platinum-on-carbon catalyst to yield

(R)-1-methylpyrrolidin-3-ol.

Oxidation of the alcohol: The resulting N-methyl-3-pyrrolidinol can be oxidized to the

corresponding ketone, 1-methyl-3-pyrrolidinone.

Reductive amination: The ketone can then undergo reductive amination with ethylamine in

the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the final

product, N-ethyl-1-methylpyrrolidin-3-amine.

Alternative approaches could involve the nucleophilic substitution of a leaving group at the 3-

position of a protected pyrrolidine ring with ethylamine.

Chemical Reactivity
The chemical reactivity of N-ethyl-1-methylpyrrolidin-3-amine is dictated by its functional

groups: two tertiary amine nitrogens. These nitrogens possess lone pairs of electrons,

rendering them basic and nucleophilic. The compound can undergo a variety of reactions,

including:

Salt formation: Reaction with acids will form ammonium salts, which can be advantageous

for purification and formulation due to their typically crystalline nature and increased water
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solubility.

N-Oxidation: The tertiary amine groups can be oxidized to the corresponding N-oxides using

oxidizing agents like hydrogen peroxide or peroxy acids.[4]

Alkylation/Acylation: The secondary amine can be further functionalized through reactions

with alkyl halides or acylating agents.

Section 3: Analytical Characterization
Precise analytical characterization is crucial for confirming the identity and purity of N-ethyl-1-
methylpyrrolidin-3-amine, especially in the context of drug development.

Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for N-ethyl-1-methylpyrrolidin-3-amine is not widely published, the

expected chemical shifts can be inferred from related structures.

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a quartet and

a triplet), the N-methyl group (a singlet), and the protons of the pyrrolidine ring (a series of

multiplets). The diastereotopic nature of the methylene protons on the pyrrolidine ring and

the ethyl group would likely result in complex splitting patterns.

¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven

carbon atoms in the molecule. The chemical shifts would be characteristic of a saturated

heterocyclic amine.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of N,N-dialkylamino compounds typically shows

fragmentation patterns involving α-cleavage (cleavage of the bond adjacent to the nitrogen

atom). For N-ethyl-1-methylpyrrolidin-3-amine, characteristic fragments would be expected

from the loss of an ethyl or methyl radical from the molecular ion, as well as fragmentation of

the pyrrolidine ring. Electrospray ionization (ESI) would likely show a strong signal for the

protonated molecule [M+H]⁺.
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Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard

techniques for assessing the purity of N-ethyl-1-methylpyrrolidin-3-amine. For the separation

of enantiomers, chiral chromatography is the method of choice. This can be achieved using a

chiral stationary phase (CSP) that interacts differently with the (3R) and (3S) enantiomers,

allowing for their separation and quantification.

Section 4: Applications in Research and
Development
The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives

showing a wide range of biological activities. These include roles as enzyme inhibitors and

receptor antagonists.

Role in Drug Discovery
Substituted 3-aminopyrrolidines have been investigated for a variety of therapeutic targets. For

example, derivatives have been synthesized and evaluated as potent antagonists for the CC

chemokine receptor 2 (CCR2), which is implicated in inflammatory and autoimmune diseases.

[5] Additionally, the (S)-3-aminopyrrolidine scaffold has been explored for the development of

dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy.[6] The specific N-

ethyl-1-methyl substitution pattern of the title compound makes it a valuable building block for

creating libraries of novel compounds for high-throughput screening in drug discovery

programs.[7]

Use as a Chemical Intermediate
N-ethyl-1-methylpyrrolidin-3-amine can serve as a key intermediate in the synthesis of more

complex molecules. Its two nucleophilic nitrogen atoms allow for differential functionalization,

enabling the construction of diverse molecular architectures. For instance, it was identified as a

key intermediate in the development of premafloxacin, an antibiotic for veterinary use.[5]

Section 5: Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling N-ethyl-1-
methylpyrrolidin-3-amine.
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Hazard Identification
Based on the general properties of alkylamines, N-ethyl-1-methylpyrrolidin-3-amine is

expected to be:

Corrosive: May cause burns to the skin and eyes.

Harmful if swallowed or inhaled: Can cause irritation to the respiratory tract.

Flammable: The vapors may form explosive mixtures with air.

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with

side shields, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

sources of ignition and incompatible materials such as strong oxidizing agents and acids.

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in

accordance with local regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety

information.

Section 6: Conclusion
N-ethyl-1-methylpyrrolidin-3-amine, with its defined stereochemistry and versatile functional

groups, represents a valuable tool for researchers and professionals in the field of drug

discovery and chemical synthesis. While specific experimental data for this compound is limited

in the public domain, its properties and reactivity can be reliably inferred from closely related

analogs. The synthetic accessibility and the proven pharmacological relevance of the 3-

aminopyrrolidine scaffold underscore the potential of N-ethyl-1-methylpyrrolidin-3-amine as a

key building block for the development of future therapeutic agents. Further research into its

specific biological activities and the development of efficient, scalable synthetic routes will

undoubtedly expand its utility in the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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